molecular formula C21H21N3O3 B2615391 Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922037-46-5

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2615391
CAS No.: 922037-46-5
M. Wt: 363.417
InChI Key: QWUJKZKRCMWFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a phenethylamino substituent at position 4, a phenyl group at position 1, and an ester moiety at position 2. Its synthesis typically involves cyclocondensation reactions, as exemplified in similar pyridazine derivatives (e.g., heating hydrazones with ethyl cyanoacetate and amines) .

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(2-phenylethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-21(26)20-18(22-14-13-16-9-5-3-6-10-16)15-19(25)24(23-20)17-11-7-4-8-12-17/h3-12,15,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJKZKRCMWFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl cyanoacetate and phenethylamine in the presence of a base can lead to the formation of the desired pyridazine derivative. The reaction conditions often involve refluxing in an organic solvent such as ethanol or dimethylformamide, with catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reagents/ConditionsProductKey ObservationsSource
NaOH (aq.), ethanol, reflux6-Oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylic acidComplete hydrolysis in 6–8 hours; product precipitates in acidic workup
H<sub>2</sub>SO<sub>4</sub> (conc.), ΔCarboxylic acid derivativeFaster reaction (<2 hours) but lower yield due to side reactions

The carboxylic acid intermediate can be converted to amides or acyl chlorides for coupling reactions. For example, POCl<sub>3</sub> converts the acid to 6-chloropyridazine-4-carbonyl chloride, enabling nucleophilic displacement with amines .

Nucleophilic Substitution at the 4-Position

The phenethylamino group at the 4-position participates in substitution reactions, particularly under microwave-assisted or heated conditions:

Reaction TypeConditionsProducts/ApplicationsSource
Amine Displacement Primary/secondary amines, DIPEA, i-PrOH, ΔN-Alkyl/aryl derivatives
Reductive Amination NaBH<sub>4</sub>, MeOHSecondary/tertiary amine adducts

Example:
Reaction with N-methylbenzylamine in i-PrOH at reflux yields 4-(benzyl(methyl)amino) derivatives with >95% purity . Steric hindrance from the phenethyl group slows reactivity compared to simpler amines.

Cyclization Reactions

The dihydropyridazine core facilitates intramolecular cyclization under basic or catalytic conditions:

Cyclization TypeConditionsProductSource
Lactam Formation Cs<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, ΔFused tetracyclic lactams
Domino Reactions MgSO<sub>4</sub>, MeOH, microwaveBicyclic dihydropyridines

A notable example involves Knoevenagel condensation followed by Hantzsch dihydropyridine synthesis to form lactam analogs . Cyclization efficiency depends on solvent polarity and temperature.

Oxidation and Redox Behavior

The 6-oxo group is redox-active, though resistant to mild oxidizing agents. Strong oxidants or dissolved O<sub>2</sub> in polar aprotic solvents drive transformations:

Oxidizing AgentConditionsProductSource
O<sub>2</sub> (bubbled)DMF, 50°C, 1 hourPyridazine-3-carboxylate
KMnO<sub>4</sub>, H<sub>2</sub>OAcidic/neutral conditionsOver-oxidation to CO<sub>2</sub> (non-selective)

Oxidation in DMF with O<sub>2</sub> converts the dihydropyridazine ring to a fully aromatic pyridazine system, confirmed by NMR and mass spectrometry .

Suzuki-Miyaura Cross-Coupling

The phenyl group at the 1-position undergoes palladium-catalyzed coupling, though reactivity is moderate due to electron-withdrawing effects from the dihydropyridazine core:

Catalyst SystemConditionsProduct (Ar = aryl/hetaryl)Source
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O, 80°C1-Aryl derivatives (50–70% yield)

Reaction efficiency improves with electron-rich aryl boronic acids, but competing decomposition limits yields.

Key Structural Insights from Comparative Studies

  • Solubility : The compound is sparingly soluble in water but dissolves readily in ethanol, DMF, and dichloromethane .

  • Stability : Decomposes above 200°C; sensitive to prolonged UV exposure.

  • Stereoelectronic Effects : The phenethylamino group directs nucleophilic attacks to the 3-carboxylate position due to conjugation with the dihydropyridazine ring .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds, including ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate, show promising anticancer activity.

Case Study : A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily by targeting cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Case Study : In vitro assays revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in treating bacterial infections .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study : A study on similar pyridazine derivatives showed that they could protect neuronal cells from oxidative stress and apoptosis in models of neurodegeneration, indicating a pathway for further exploration in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress

G Protein-Coupled Receptors (GPCRs)

Compounds with similar structures have been shown to modulate GPCR activity, which plays a critical role in neurotransmission and immune responses.

Cyclin-dependent Kinases (CDKs)

Inhibition of CDKs leads to antiproliferative effects in cancer cells, making this compound a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Physicochemical Properties

Melting Points and Solubility
  • Derivatives with polar substituents (e.g., 4-hydroxyphenyl in compound 12d) exhibit higher melting points (220–223°C) due to intermolecular hydrogen bonding .
  • The phenethylamino group in the target compound may confer intermediate polarity, balancing solubility and bioavailability.
Spectroscopic Characterization
  • All analogs are characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry. For example, compound 12b shows distinct aromatic proton signals for the 3-chlorophenyl group at δ 7.4–7.6 ppm .
  • The target compound’s phenethylamino group would produce characteristic NH and CH₂ resonances in NMR spectra, differentiating it from methyl or CF₃-substituted analogs.

Key Research Findings and Implications

  • Substituent-Driven Activity: The phenethylamino group’s flexibility and hydrogen-bonding capacity may enhance selectivity for biological targets compared to rigid substituents like CF₃ or Cl .
  • Synthetic Accessibility : High-yield routes (e.g., 95% for compound 12d ) suggest that the target compound’s synthesis could be optimized using similar cyclocondensation protocols.

Biological Activity

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of β-enaminones with acetylene dicarboxylates. The reaction conditions often include the use of solvents like acetonitrile and purification through silica gel chromatography . The structural characteristics of the compound can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling pathways. For instance, compounds with similar structures have shown activity against adenosine receptors, which are crucial in mediating various physiological processes .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes that play roles in disease pathways, although detailed studies are still needed to elucidate these interactions fully.

Pharmacological Effects

This compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways .
  • Neuroprotective Effects : There is preliminary evidence suggesting that this compound may provide neuroprotection in models of ischemic injury, potentially through mechanisms involving the modulation of glucocorticoid levels .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. A representative method involves heating a hydrazone derivative with ethyl cyanoacetate and a catalyst (e.g., 4-aminobutyric acid) at 160°C for 2.5 hours, followed by purification via silica gel chromatography using ethyl acetate-hexane eluents . Yields for analogous pyridazine derivatives range from 40% to 95%, depending on substituent electronic and steric effects .

Q. How is the crystal structure of this compound resolved, and what software tools are utilized?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is standard. ORTEP-3 with a graphical interface aids in visualizing thermal ellipsoids and hydrogen-bonding networks . For precise puckering analysis, Cremer-Pople coordinates can quantify nonplanar ring conformations .

Q. What spectroscopic techniques validate the compound’s structure and purity?

1^1H and 13^13C NMR confirm substituent positions and regiochemistry, while mass spectrometry (MS) verifies molecular weight via m/zm/z values (e.g., M+H+^+ peaks) . High-performance liquid chromatography (HPLC) assesses purity, particularly for derivatives with reactive functional groups.

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing or bulky substituents?

Substituent effects significantly impact reactivity. For example, electron-deficient aryl groups (e.g., 4-nitrophenyl) reduce yields due to steric hindrance or side reactions. Optimizing reaction time, temperature (e.g., 160–180°C), and catalyst loading (e.g., 4-aminobutyric acid) improves efficiency. Parallel screening of solvents (DMF vs. NMP) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) is recommended .

Q. What analytical frameworks interpret hydrogen-bonding patterns in the solid state?

Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., chains, rings) using Etter’s formalism. For example, N–H···O and O–H···N interactions in pyridazine derivatives form R22(8)R_2^2(8) or R44(12)R_4^4(12) patterns, critical for predicting crystal packing and stability .

Q. How should researchers resolve contradictions in reported melting points or spectral data across studies?

Discrepancies often arise from polymorphic forms or impurities. Cross-validate data using differential scanning calorimetry (DSC) for melting behavior and single-crystal X-ray diffraction (SCXRD) to confirm polymorphism. Reproducibility tests under inert atmospheres (e.g., N2_2) minimize oxidative degradation .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Systematic variation of the phenethylamino and phenyl groups (e.g., halogenation, methoxy, trifluoromethyl) modulates bioactivity. For adenosine receptor modulation, bulky substituents at the 4-position enhance affinity, while polar groups (e.g., hydroxy) improve solubility. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

Refer to GHS classifications: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319). Use fume hoods to minimize inhalation (H335). Dispose of waste via licensed hazardous waste contractors .

Q. How should researchers address gaps in toxicity or ecotoxicity data?

Apply the precautionary principle: Assume acute toxicity (Category 4, H302) until data are available. Conduct Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicological screening .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing variability in biological assay results?

Use ANOVA to compare IC50_{50} values across derivatives. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) are appropriate. Report confidence intervals (95%) and effect sizes to contextualize significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.